

Spectroscopic Characterization of 2-Methoxy-4-methylnicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-4-methylnicotinonitrile

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Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. **2-Methoxy-4-methylnicotinonitrile**, a substituted pyridine derivative, represents a class of compounds with significant potential in various applications due to the versatile reactivity of the nitrile group and the electronic properties of the substituted pyridine ring. This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the characterization of this molecule.

Due to the limited availability of published experimental data for **2-Methoxy-4-methylnicotinonitrile**, this guide will leverage a data-rich analogue, 2-Methoxy-4,6-dimethylnicotinonitrile, as a case study. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this closely related compound, we can establish a robust predictive framework for the spectroscopic signature of **2-Methoxy-4-methylnicotinonitrile**. This approach not only provides a practical solution to a data gap but also reinforces the fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of **2-Methoxy-4-methylnicotinonitrile**, both ^1H and ^{13}C NMR are indispensable.

Foundational Principles and Experimental Rationale

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), are used to avoid large solvent signals that would otherwise obscure the analyte's resonances.^[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ^1H and ^{13}C NMR, with its signal defined as 0.0 ppm.

The chemical shifts (δ) in ^1H and ^{13}C NMR are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups, like the nitrile (-CN) and the pyridine nitrogen, will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, will shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield).^[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard.^[1]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.^[3]
- **Data Acquisition:**
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.^[2]

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Caption: Workflow for NMR data acquisition and analysis.

Spectroscopic Data: A Comparative Analysis

The following tables present the experimental ^1H and ^{13}C NMR data for the reference compound, 2-Methoxy-4,6-dimethylnicotinonitrile, and the predicted data for our target molecule, **2-Methoxy-4-methylnicotinonitrile**.

Table 1: ^1H NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.64	s	1H	H-5 (aromatic)
3.96	s	3H	-OCH ₃ (methoxy)
2.49	s	3H	C-6 -CH ₃ (methyl)
2.38	s	3H	C-4 -CH ₃ (methyl)

Source: Publicly available data.

Table 2: Predicted ^1H NMR Data for **2-Methoxy-4-methylnicotinonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	1H	H-6 (aromatic)
~6.8	d	1H	H-5 (aromatic)
~4.0	s	3H	-OCH ₃ (methoxy)
~2.4	s	3H	C-4 -CH ₃ (methyl)

Rationale for Predictions: The absence of the C-6 methyl group in the target molecule will lead to the H-5 and H-6 protons being present. The H-6 proton is expected to be significantly downfield due to its proximity to the electron-withdrawing nitrogen atom.[\[2\]](#) The H-5 proton will be coupled to the H-6 proton, resulting in a doublet. The chemical shifts of the methoxy and C-4 methyl groups are predicted to be similar to the reference compound.

Table 3: ^{13}C NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)

Chemical Shift (δ , ppm)	Assignment
162.7	C-2 (-OCH ₃)
159.0	C-6 (-CH ₃)
149.0	C-4 (-CH ₃)
116.9	-C≡N (nitrile)
116.1	C-5
94.0	C-3 (-CN)
53.6	-OCH ₃ (methoxy)
24.5	C-6 -CH ₃ (methyl)
19.1	C-4 -CH ₃ (methyl)

Source: Publicly available data.

Table 4: Predicted ^{13}C NMR Data for **2-Methoxy-4-methylnicotinonitrile**

Chemical Shift (δ , ppm)	Assignment
~163	C-2 (-OCH ₃)
~150	C-6
~149	C-4 (-CH ₃)
~117	-C≡N (nitrile)
~117	C-5
~95	C-3 (-CN)
~54	-OCH ₃ (methoxy)
~19	C-4 -CH ₃ (methyl)

Rationale for Predictions: The carbon chemical shifts are predicted to be largely similar to the reference compound, with the C-6 carbon now being a methine carbon and expected to be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Foundational Principles and Experimental Rationale

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key functional groups in **2-Methoxy-4-methylnicotinonitrile** that will give rise to characteristic absorption bands include:

- C≡N (Nitrile): A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹ for aromatic nitriles. Conjugation with the pyridine ring slightly lowers the frequency compared to aliphatic nitriles.^[4]
- C-O (Methoxy): The C-O stretching vibration of the methoxy group will appear as a strong band in the 1250-1000 cm⁻¹ region.

- Aromatic C=C and C=N: Stretching vibrations of the pyridine ring will result in several bands in the 1600-1450 cm^{-1} region.
- C-H (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm^{-1} .

Experimental Protocol: FT-IR Spectroscopy

- Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the atmospheric and instrumental absorptions.[5]
- Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a single drop is sufficient.
- Sample Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.[6]

Caption: Workflow for FT-IR data acquisition.

Spectroscopic Data: Predicted IR Absorptions

While experimental IR data for 2-Methoxy-4,6-dimethylnicotinonitrile is not readily available, we can predict the key absorption bands for **2-Methoxy-4-methylnicotinonitrile** based on established correlation tables.

Table 5: Predicted IR Data for **2-Methoxy-4-methylnicotinonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl, methoxy)
~2230	Strong, Sharp	C≡N stretch (nitrile)
~1600, ~1570, ~1470	Medium	Aromatic C=C and C=N ring stretches
~1250	Strong	Asymmetric C-O-C stretch (methoxy)
~1030	Strong	Symmetric C-O-C stretch (methoxy)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Foundational Principles and Experimental Rationale

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M^{+}). The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The fragmentation pattern is often predictable and provides valuable structural information.[\[7\]](#)

For **2-Methoxy-4-methylnicotinonitrile**, the molecular ion peak would confirm the molecular weight. Common fragmentation pathways for substituted pyridines include the loss of the substituents and cleavage of the pyridine ring.[\[8\]](#)

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.[\[9\]](#)

- Ionization: The sample is vaporized and then ionized, typically by electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).[10]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Spectroscopic Data: A Comparative and Predictive Analysis

The molecular weight of 2-Methoxy-4,6-dimethylnicotinonitrile is 162.19 g/mol. The GC-MS data available shows a prominent peak at m/z 162, corresponding to the molecular ion.

Table 6: Predicted Mass Spectrometry Data for **2-Methoxy-4-methylnicotinonitrile**

m/z Value	Predicted Fragment	Notes
148	$[M - CH_3]^+$	Loss of the methyl group.
147	$[M - H - CH_3]^+$	Subsequent loss of a hydrogen radical.
121	$[M - CH_3 - HCN]^+$	Loss of the methyl group and hydrogen cyanide from the ring.
118	$[M - OCH_3]^+$	Loss of the methoxy radical.

Rationale for Predictions: The molecular weight of **2-Methoxy-4-methylnicotinonitrile** is 148.17 g/mol. The molecular ion peak is therefore expected at m/z 148. The fragmentation pattern is predicted based on the known fragmentation of substituted pyridines and ethers, with the loss of the methyl and methoxy groups being common pathways. Cleavage of the pyridine ring with the elimination of HCN is also a characteristic fragmentation for nicotinonitrile derivatives.

Conclusion

This technical guide has outlined the key spectroscopic techniques for the characterization of **2-Methoxy-4-methylnicotinonitrile**. By utilizing experimental data from the closely related compound 2-Methoxy-4,6-dimethylnicotinonitrile and applying fundamental spectroscopic principles, we have provided a comprehensive predicted spectroscopic profile for the target molecule. The detailed protocols and workflows presented herein offer a robust framework for researchers in the synthesis and analysis of novel substituted pyridine compounds. The combination of NMR, IR, and MS provides a self-validating system for unambiguous structure determination, which is a critical step in the advancement of drug discovery and materials science.

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